N-(4-bromophenyl)-2-[4-oxo-2-(pyridin-4-yl)pyrimido[1,2-a]benzimidazol-10(4H)-yl]acetamide
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Overview
Description
N-(4-BROMOPHENYL)-2-[4-OXO-2-(4-PYRIDINYL)PYRIMIDO[1,2-A]BENZIMIDAZOL-10(4H)-YL]ACETAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of its rings. This particular compound features a bromophenyl group, a pyridinyl group, and a benzimidazole moiety, making it a molecule of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-BROMOPHENYL)-2-[4-OXO-2-(4-PYRIDINYL)PYRIMIDO[1,2-A]BENZIMIDAZOL-10(4H)-YL]ACETAMIDE typically involves multi-step organic reactions. The process may start with the preparation of the benzimidazole core, followed by the introduction of the pyridinyl group and the bromophenyl group through various coupling reactions. Common reagents used in these reactions include bromine, pyridine, and various catalysts to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
N-(4-BROMOPHENYL)-2-[4-OXO-2-(4-PYRIDINYL)PYRIMIDO[1,2-A]BENZIMIDAZOL-10(4H)-YL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The bromophenyl group can undergo substitution reactions where the bromine atom is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while substitution could introduce new functional groups in place of the bromine atom.
Scientific Research Applications
Chemistry: As a complex heterocyclic compound, it can be used in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: The compound may have biological activity, making it a candidate for drug discovery and development.
Medicine: If the compound exhibits pharmacological properties, it could be investigated for therapeutic applications.
Industry: The compound could be used as an intermediate in the synthesis of other complex molecules or as a functional material in various industrial applications.
Mechanism of Action
The mechanism of action of N-(4-BROMOPHENYL)-2-[4-OXO-2-(4-PYRIDINYL)PYRIMIDO[1,2-A]BENZIMIDAZOL-10(4H)-YL]ACETAMIDE would depend on its specific interactions with molecular targets. These could include binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(4-BROMOPHENYL)-2-[4-OXO-2-(4-PYRIDINYL)PYRIMIDO[1,2-A]BENZIMIDAZOL-10(4H)-YL]ACETAMIDE include other heterocyclic compounds with similar structural features, such as:
- N-(4-BROMOPHENYL)-2-[4-OXO-2-(4-PYRIDINYL)PYRIMIDINE-5-YL]ACETAMIDE
- N-(4-BROMOPHENYL)-2-[4-OXO-2-(4-PYRIDINYL)BENZIMIDAZOLE-5-YL]ACETAMIDE
Uniqueness
The uniqueness of N-(4-BROMOPHENYL)-2-[4-OXO-2-(4-PYRIDINYL)PYRIMIDO[1,2-A]BENZIMIDAZOL-10(4H)-YL]ACETAMIDE lies in its specific combination of functional groups and heterocyclic rings, which may confer unique chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C23H16BrN5O2 |
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Molecular Weight |
474.3 g/mol |
IUPAC Name |
N-(4-bromophenyl)-2-(4-oxo-2-pyridin-4-ylpyrimido[1,2-a]benzimidazol-10-yl)acetamide |
InChI |
InChI=1S/C23H16BrN5O2/c24-16-5-7-17(8-6-16)26-21(30)14-28-19-3-1-2-4-20(19)29-22(31)13-18(27-23(28)29)15-9-11-25-12-10-15/h1-13H,14H2,(H,26,30) |
InChI Key |
VWXXKDYUCREDDE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N(C3=NC(=CC(=O)N23)C4=CC=NC=C4)CC(=O)NC5=CC=C(C=C5)Br |
Origin of Product |
United States |
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